tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Catalog No.
S997273
CAS No.
1268524-69-1
M.F
C23H25ClN4O2S
M. Wt
456.989
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6...

CAS Number

1268524-69-1

Product Name

tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

IUPAC Name

tert-butyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate

Molecular Formula

C23H25ClN4O2S

Molecular Weight

456.989

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3

InChI Key

DNVXATUJJDPFDM-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C

Synonyms

4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic Acid 1,1-Dimethylethyl Ester; rac-JQ1; Tert-butyl 2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate;

Description

LSM-6732 is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and a tert-butyl ester.

Synthesis and Characterization:

tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a synthetic compound belonging to the class of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines. The synthesis and characterization of this specific compound have been reported in scientific literature, with details on the reaction conditions, purification methods, and spectroscopic data for confirmation of the structure. [, ]

Potential Applications:

While the specific research applications of tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate are not yet extensively documented, the core structure of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines has generated interest for their potential biological activities. Some potential areas of exploration include:

  • Antimicrobial activity: Studies have shown that certain thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines exhibit antibacterial and antifungal properties. [] Further research is needed to determine if this specific compound possesses similar activity.
  • Modulation of protein function: The heterocyclic scaffold of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines might enable interaction with specific protein targets. However, targeted studies are required to understand the potential of this compound in this area.

Tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is a complex organic compound known for its unique structural features and biological properties. The compound is characterized by a thieno-triazolo-diazepine framework, which incorporates a tert-butyl ester group. Its molecular formula is C23H25ClN4O2SC_{23}H_{25}ClN_{4}O_{2}S and it has a molecular weight of approximately 442.98 g/mol. The presence of the 4-chlorophenyl group contributes to its potential biological activity, making it of interest in medicinal chemistry.

Typical of esters and heterocycles. Key reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding acid and alcohol.
  • Nucleophilic Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, potentially forming new derivatives.
  • Cyclization: The thieno and diazepine moieties may undergo further cyclization or rearrangement under specific conditions.

These reactions are significant for modifying the compound to enhance its biological properties or to create new derivatives with varied functionalities.

Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate has been identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), which plays a crucial role in regulating gene expression and is implicated in various cancers. This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment by disrupting the interaction between BRD4 and acetylated histones .

The synthesis of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate typically involves several steps:

  • Formation of the Thieno-Triazolo-Diazepine Core: This can be achieved through multi-step synthetic routes involving cyclization reactions of appropriate precursors.
  • Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution on a suitable thieno precursor.
  • Esterification: The final step involves the esterification of the carboxylic acid derivative with tert-butyl alcohol to yield the final product.

These methods require careful optimization to ensure high yields and purity of the target compound.

The primary application of this compound lies in cancer research as a BRD4 inhibitor. It is being investigated for its potential use in developing new cancer therapies that target epigenetic regulators. Additionally, due to its unique structure, it may have applications in other areas such as:

  • Gene Regulation Studies: As a tool for studying gene expression mechanisms.
  • Pharmaceutical Development: Potential precursor for designing novel therapeutic agents.

Interaction studies involving tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate focus on its binding affinity to BRD4 and other proteins involved in cancer pathways. These studies utilize techniques such as:

  • Surface Plasmon Resonance (SPR): To measure binding kinetics.
  • Isothermal Titration Calorimetry (ITC): To determine thermodynamic parameters of interactions.

Such studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.

Tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate is structurally related to several other compounds that also act as BRD4 inhibitors or have similar biological activities. Notable similar compounds include:

Compound NameStructure FeaturesBiological Activity
(+)-JQ1Contains a similar thieno-triazole structureBRD4 inhibitor
THZ1Similar core structure with different substitutionsInhibitor of CDK7
I-BET151Different substituents but shares BRD domain inhibitionInhibitor of BET proteins

The uniqueness of tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate lies in its specific combination of structural elements that confer selectivity towards BRD4 while potentially minimizing off-target effects seen with other compounds.

XLogP3

4.9

Wikipedia

LSM-6732

Dates

Modify: 2023-08-15

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